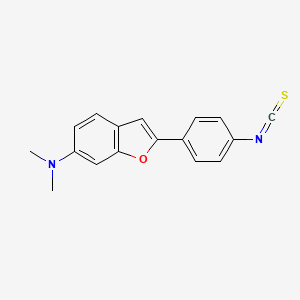

N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate

Description

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C17H14N2OS/c1-19(2)15-8-5-13-9-16(20-17(13)10-15)12-3-6-14(7-4-12)18-11-21/h3-10H,1-2H3 |

InChI Key |

BFUXBZDKXJHJPW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N=C=S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The key step in the preparation of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate is the conversion of the corresponding aromatic amine (N-(4-(6-dimethylamino-2-benzofuranyl)phenyl)amine) into the isothiocyanate derivative. This transformation typically involves:

- Formation of an intermediate dithiocarbamate salt from the amine by reaction with carbon disulfide under basic aqueous conditions.

- Subsequent desulfurylation or elimination to yield the isothiocyanate.

This approach is well-documented for a broad range of aryl amines and is adaptable to electron-rich systems such as benzofuranyl derivatives.

One-Pot Aqueous Dithiocarbamate Route

A notable method described in the Beilstein Journal of Organic Chemistry (2012) involves a one-pot aqueous process:

- The aromatic amine is reacted with carbon disulfide and an inorganic base (e.g., sodium hydroxide) in water at room temperature to form the corresponding N-aryl dithiocarbamate salt.

- The reaction mixture is cooled to 0 °C.

- A desulfurylation reagent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is added in an organic solvent (e.g., dichloromethane).

- The mixture is stirred briefly, then basified to pH > 11 to liberate the isothiocyanate.

- Work-up affords the aryl isothiocyanate product.

This method is efficient, economical, and suitable for scale-up. For electron-deficient substrates, solvent choice is critical for successful dithiocarbamate formation. The reaction typically yields moderate to good isolated yields (~60-70%) of aryl isothiocyanates with minimal byproducts such as thioureas.

Table 1: Representative Reaction Conditions for Aryl Isothiocyanate Synthesis via Dithiocarbamate Intermediate

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dithiocarbamate formation | Amine + CS2 (2 equiv) + NaOH (1 equiv) in water, RT | Formation of N-aryl dithiocarbamate salt |

| Desulfurylation | Cyanuric chloride (0.5 equiv) in CH2Cl2, 0 °C, 0.5 h | Converts dithiocarbamate to isothiocyanate |

| Basification and work-up | 6 N NaOH to pH >11, extraction | Isolated yield ~61% (example with aniline) |

This method can be adapted to the benzofuranyl-substituted amine precursor by carefully controlling reaction conditions to accommodate the electron-rich heterocycle.

Alternative Routes from Patents

Several patents describe related synthetic approaches that can be adapted for the target compound:

Thiosemicarbazide Route : Reaction of an aryl thiosemicarbazide with an amine or hydrazinecarbodithioate intermediates in polar solvents (e.g., N,N-dimethylformamide or ethanol) at temperatures ranging from 0 to 150 °C, followed by cyclization or rearrangement to yield isothiocyanates or related heterocycles.

Halogenated Acetophenone Coupling : Some methods involve coupling 4-isothiocyanatophenyl derivatives with bromoacetyl or dibromoacetophenone intermediates under basic conditions to form complex heterocyclic structures. These reactions typically proceed in aprotic solvents like tetrahydrofuran or acetone at elevated temperatures (0–100 °C).

Bromine Oxidation of Thiolcarbamide : A Chinese patent describes the preparation of 2,6-dimethylphenyl isothiocyanate by dissolving the corresponding thiolcarbamide in water and adding a bromine/chlorohydantoin aqueous solution under stirring. After reaction completion, filtration yields the isothiocyanate product. This oxidative method could be adapted for the benzofuranyl derivative.

Summary of Reaction Conditions from Literature and Patents

Chemical Reactions Analysis

N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Common reagents used in these reactions include thiophosgene, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including one-pot reactions involving isothiocyanates and benzofuran derivatives. For instance, a study demonstrated the synthesis of related compounds using phenyl isothiocyanate and benzofuran derivatives under catalyst-free conditions, yielding high reaction efficiency . The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Fluorescent Labeling in Biological Research

One of the primary applications of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate is in fluorescent labeling for biological assays. The compound serves as a fluorescent probe due to its unique structural properties, enabling selective binding to biomolecules. For example, it has been utilized in the development of fluorescent labeling reagents for peptides, enhancing detection methods such as fluorescence resonance energy transfer (FRET) . This application is particularly valuable in studying protein interactions and cellular processes.

Analytical Chemistry Applications

The compound has shown promise in analytical chemistry, particularly for the selective determination of amino acids and peptides. Its reactivity with amine groups allows for the derivatization of these biomolecules, facilitating their detection via mass spectrometry or chromatography. Studies have indicated that N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate can improve the sensitivity and specificity of analytical methods used to analyze complex biological samples .

Surface Enhanced Raman Spectroscopy (SERS)

N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate has also been explored for use in Surface Enhanced Raman Spectroscopy (SERS). This technique leverages the compound's properties to enhance Raman signals from target molecules adsorbed on metallic surfaces. The incorporation of this compound into SERS substrates can significantly improve detection limits, making it a useful tool for environmental monitoring and biomedical diagnostics .

Potential in Drug Development

Research indicates that derivatives of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate may exhibit biological activity that could be harnessed in drug development. Its structural similarity to known pharmacophores suggests potential interactions with biological targets, warranting further investigation into its therapeutic applications .

Case Study 1: Fluorescent Probes for Peptide Analysis

A study evaluated various amine-reactive compounds for their effectiveness as fluorescent probes in peptide analysis. N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate was highlighted for its ability to induce FRET, showcasing its utility in biochemical research .

Case Study 2: SERS Applications

Another research effort focused on enhancing SERS capabilities using N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate as a labeling agent. The study demonstrated significant improvements in signal intensity when this compound was used, indicating its potential for sensitive detection methods .

Mechanism of Action

The mechanism of action of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate involves its interaction with nucleophilic sites on biomolecules such as proteins and nucleic acids. The isothiocyanate group reacts with amino groups on proteins to form stable thiourea linkages, which can alter the protein’s function and activity. This interaction can affect various molecular pathways and cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include the benzofuran moiety and the para-substituted isothiocyanate group , differentiating it from other aryl isothiocyanates. Below is a comparative analysis with key analogues:

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s isothiocyanate group is expected to show a C=S stretch at ~1240–1255 cm⁻¹ , consistent with analogues like Br-LED209 . The absence of a C=O stretch (as seen in hydrazinecarbothioamides ) confirms its structural integrity.

- NMR Data: The dimethylamino group on benzofuran would produce a singlet at δ ~3.0 ppm (¹H-NMR) and δ ~40 ppm (¹³C-NMR), distinct from adamantyl or halogen-substituted derivatives .

Biological Activity

N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, combining a benzofuran moiety with an isothiocyanate functional group, which is known to enhance its solubility and reactivity. The molecular formula is C₁₇H₁₄N₂OS, and it has been studied for various pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₄N₂OS

- Structural Features :

- Benzofuran Moiety : Contributes to biological activity.

- Isothiocyanate Group : Known for anticancer properties.

- Dimethylamino Group : Enhances solubility and reactivity.

Biological Activities

Research indicates that N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate exhibits significant biological activity, including:

-

Anticancer Properties :

- Induces apoptosis (programmed cell death) in cancer cells.

- Causes cell cycle arrest, thereby inhibiting cancer cell proliferation.

-

Antimicrobial Activity :

- Exhibits efficacy against various bacterial strains.

- Potentially effective against fungal infections.

-

Anti-inflammatory Effects :

- May reduce inflammation markers in biological assays.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.

- Nucleophilic Reactivity : Interaction with cellular nucleophiles, which may alter protein function and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Dimethylamino)phenyl isothiocyanate | Contains dimethylamino group and isothiocyanate | Known for its reactivity towards nucleophiles |

| Benzofuran-2-isothiocyanate | Features a benzofuran moiety | Exhibits distinct biological activities |

| Phenyl isothiocyanate | Simple phenyl structure with an isothiocyanate group | Commonly used in biological research |

The combination of the dimethylamino group with the benzofuran structure in N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate enhances its solubility and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Research :

- A study demonstrated that N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways.

-

Antimicrobial Studies :

- Research indicated that this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be a candidate for developing new antimicrobial agents.

-

Anti-inflammatory Effects :

- In vitro assays revealed that N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate reduced the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in inflammatory diseases.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate derivatives?

- Answer : A prevalent method involves nucleophilic substitution between amines and phenyl isothiocyanate derivatives under inert atmospheres (e.g., nitrogen) using aprotic solvents like dimethylbenzene. For example, tert-butylcarbazate reacts with 4-(dimethylamino)phenyl isothiocyanate to yield intermediates, followed by acid hydrolysis for deprotection . Alternative routes include visible-light-mediated, catalyst-free reactions with isothiocyanates to form benzimidazole derivatives .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., HRMS for a derivative: calculated 340.1238, found 340.1233 ). Nuclear magnetic resonance (NMR) spectroscopy identifies functional groups, such as dimethylamino protons (δ 2.92 ppm in DMSO-d6 ). Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress and purity .

Q. How can purity and stability be monitored during synthesis?

- Answer : Thin-layer chromatography (TLC) tracks reaction completion . Recrystallization from methanol or propan-2-ol removes impurities . Stability is assessed via UV-Vis spectroscopy (e.g., λmax at 269 nm for phenyl isothiocyanate derivatives ).

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for isothiocyanate derivatives?

- Answer : Yield optimization involves solvent selection (e.g., DMF for higher polarity ), catalyst use (e.g., triflic anhydride for desulfurization ), and temperature control (reflux conditions for 2–24 hours ). For example, using triethylamine (TEA) as a base in DMF improved a thiazole derivative’s yield to 55% . Contrastingly, reactions under mild conditions (e.g., visible-light catalysis) achieve >90% yields in some cases .

Q. How are structure-activity relationships (SAR) evaluated for benzofuranyl isothiocyanate derivatives?

- Answer : SAR studies involve systematic substitution at the benzofuran or phenyl rings. For instance, replacing dimethylamino groups with methoxy or halogens alters antimicrobial activity . Computational tools like molecular docking (e.g., against carbonic anhydrase IX ) predict binding affinities, guiding synthetic prioritization.

Q. What mechanistic insights explain divergent reaction pathways with desulfurating agents?

- Answer : Desulfurating agents like triflic anhydride (Tf2O) promote thiourea-to-isothiocyanate conversion via intermediate sulfonium species, while iodine or phosphorus pentoxide facilitates direct sulfur elimination . Mechanistic studies using ¹³C-NMR or IR spectroscopy track intermediate formation, such as thiocyanate (C=S) vs. isocyanate (C=O) bonds .

Q. How do computational methods predict biological targets for these compounds?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like carbonic anhydrase IX. Quantitative SAR (QSAR) models correlate substituent electronegativity or steric bulk with antitumor activity . In silico toxicity screening (e.g., ProTox-II) identifies potential off-target effects .

Data Contradiction Analysis

Q. Why do reported yields vary for similar isothiocyanate syntheses?

- Answer : Discrepancies arise from solvent polarity (e.g., 82% yield in THF vs. 55% in DMF ), catalyst efficiency (TEA vs. pyridine ), and purification methods. For example, vacuum distillation improves purity but reduces recovery , whereas recrystallization balances yield and purity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.